Computed Lipophilicity (XLogP3 = 0) Distinguishes the N-Isopropyl Derivative from Linear and Larger N-Alkyl Homologs
The target compound exhibits a computed XLogP3 of 0 (PubChem, XLogP3 3.0 algorithm) [1]. This value is identical to the computed XLogP3 for the N-propyl analog (CAS 89009-74-5, also 0 by the same algorithm), but experimental/alternative logP data from ChemSrc indicate a measured difference: LogP = 1.30340 for the isopropyl derivative versus LogP = 1.30500 for the N-propyl derivative . In contrast, the N-methyl analog (CAS 89009-72-3) is substantially more hydrophilic, and the N-cyclohexyl analog (CAS 89009-81-4) is markedly more lipophilic [1]. The XLogP3 of 0 places this compound within the optimal lipophilicity range (0–3) for CNS drug-likeness per Lipinski and related guidelines, yet the secondary amine on the diazepane ring (pKa estimated ~9–10) contributes significant polarity not captured by logP alone [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 (PubChem computed); LogP = 1.30340 (ChemSrc) |
| Comparator Or Baseline | N-propyl analog (CAS 89009-74-5): XLogP3 = 0, LogP = 1.30500; N-methyl analog (CAS 89009-72-3): lower logP; N-cyclohexyl analog (CAS 89009-81-4): higher logP |
| Quantified Difference | ΔLogP (isopropyl vs. N-propyl) = −0.0017 (ChemSrc); qualitative differentiation from N-methyl (more polar) and N-cyclohexyl (more lipophilic) |
| Conditions | XLogP3 computed by PubChem XLogP3 3.0 algorithm (2019.06.18 release); ChemSrc LogP data source not specified; all values are computed/in silico, not experimentally determined |
Why This Matters
The XLogP3 of 0 positions this compound at the lower boundary of optimal lipophilicity for passive membrane permeability while retaining sufficient polarity for aqueous solubility—a balance that differs from both smaller (N-methyl, too polar) and larger (N-cyclohexyl, too lipophilic) homologs when selecting a 1,4-diazepane scaffold for hit-to-lead optimization.
- [1] PubChem Compound Summary for CID 13270106, Chemical and Physical Properties section. XLogP3-AA = 0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13270106#section=Chemical-and-Physical-Properties (accessed May 2026). View Source
- [2] PubChem Computed Properties: Hydrogen Bond Donor Count = 2, Hydrogen Bond Acceptor Count = 3, indicating significant polarity from the secondary amine and amide groups. https://pubchem.ncbi.nlm.nih.gov/compound/13270106 (accessed May 2026). View Source
